molecular formula C7H17NO2S B13552738 3-(tert-Butylsulfonyl)propan-1-amine

3-(tert-Butylsulfonyl)propan-1-amine

Cat. No.: B13552738
M. Wt: 179.28 g/mol
InChI Key: DZWNLAUNILSEHN-UHFFFAOYSA-N
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Description

3-(2-Methylpropane-2-sulfonyl)propan-1-amine is an organic compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropane-2-sulfonyl)propan-1-amine typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of 3-(2-methylpropane-2-sulfonyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropane-2-sulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated compounds or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or sulfonamides.

Scientific Research Applications

3-(2-Methylpropane-2-sulfonyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpropane-2-sulfonyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide: Similar structure but with a sulfonamide group instead of an amine.

    2-Methyl-2-propanesulfinamide:

    tert-Butanesulfinamide: Another sulfinamide derivative with applications in organic synthesis.

Uniqueness

3-(2-Methylpropane-2-sulfonyl)propan-1-amine is unique due to its specific combination of a sulfonyl group and an amine group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

3-tert-butylsulfonylpropan-1-amine

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6,8H2,1-3H3

InChI Key

DZWNLAUNILSEHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCN

Origin of Product

United States

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